molecular formula C24H35ClN2O B109759 Bepridil hydrochloride CAS No. 68099-86-5

Bepridil hydrochloride

Cat. No.: B109759
CAS No.: 68099-86-5
M. Wt: 403.0 g/mol
InChI Key: JXBBWYGMTNAYNM-UHFFFAOYSA-N
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Description

Bepridil Hydrochloride: is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces substantial coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . This compound is not chemically related to other calcium channel blockers such as diltiazem hydrochloride, nifedipine, and verapamil hydrochloride .

Mechanism of Action

Target of Action

Bepridil hydrochloride is a non-selective calcium channel blocker with significant anti-anginal activity . It primarily targets the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It also interferes with calcium binding to calmodulin , a protein that plays a crucial role in calcium signal transduction in cells.

Mode of Action

This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . This inhibition has been demonstrated in isolated myocardial and vascular smooth muscle preparations, where both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil . In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases calcium influx through potential-dependent and receptor-operated sarcolemmic calcium channels and acts intracellularly as a calmodulin antagonist and calcium sensitizer . In cardiac muscle, it enhances the sensitivity of troponin C to calcium, stimulates myofibrillar adenosine triphosphatase activity, removes calmodulin’s inhibitory effect on sarcoplasmic reticulum calcium release, and inhibits sodium-calcium exchange .

Pharmacokinetics

This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of bepridil averages 33 hours . Upon multiple dosing, a half-life of 42 hours is found . Bepridil is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to observed clinical response is currently unclear .

Result of Action

The action of this compound results in significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities . It regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study investigating the toxicity of Bepridil on rat myocardial H9c2 cells, it was found that after treatment with Bepridil, the cells became overloaded with Ca2+ and entered a state of cytoplasmic vacuolization and nuclear abnormality . Bepridil treatment resulted in several morphological abnormalities in zebrafish embryo models, including pericardium enlargement, yolk sac swelling, and growth stunting . This suggests that the environment in which Bepridil is administered can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Bepridil hydrochloride has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels . This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle .

Cellular Effects

This compound treatment resulted in several morphological abnormalities in zebrafish embryo models, including pericardium enlargement, yolk sac swelling, and growth stunting . The hemodynamic effects on fetal development resulted in abnormal cardiovascular circulation and myocardial weakness .

Molecular Mechanism

The mechanism of action of this compound involves inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels . This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a significant relationship between dose and plasma concentration . The intensity of the correlation was moderate, indicating that the effects of this compound can change over time .

Dosage Effects in Animal Models

In animal models, this compound consistently causes a small but significant heart-rate reduction, which can contribute to reducing myocardial oxygen consumption

Metabolic Pathways

This compound is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to observed clinical response is currently unclear .

Transport and Distribution

This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of this compound averages 33 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Bepridil Hydrochloride involves the reaction of N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline with hydrochloric acid. The reaction conditions typically include a controlled temperature environment to ensure the stability of the compound .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : Bepridil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products: : The major products formed from these reactions include derivatives of this compound with modified pharmacological properties .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include diltiazem hydrochloride, nifedipine, and verapamil hydrochloride .

Uniqueness: : Unlike other calcium channel blockers, Bepridil Hydrochloride has inhibitory effects on both slow calcium and fast sodium inward currents. It also interferes with calcium binding to calmodulin, which is not a common feature among other calcium channel blockers .

Properties

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBBWYGMTNAYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64706-54-3 (Parent)
Record name Bepridil hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00964274
Record name Bepridil hydrochloride
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Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68099-86-5, 74764-40-2
Record name Bepridil hydrochloride
Source CAS Common Chemistry
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Record name Bepridil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEPRIDIL HYDROCHLORIDE
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Record name Bepridil hydrochloride
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Record name N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride
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Record name BEPRIDIL HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Bepridil hydrochloride?

A1: this compound (BP) functions as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells. [, ] This action leads to vasodilation, increasing coronary blood flow and reducing myocardial oxygen demand. [] It exhibits a greater inhibitory effect on potential-dependent calcium channels than receptor-operated channels. [] Additionally, BP influences intracellular calcium release, differentiating its action from other calcium channel blockers. []

Q2: How does this compound compare to other calcium channel blockers like Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride in its effects on vascular smooth muscle?

A2: Studies comparing this compound to Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride show distinct differences. While all four calcium channel blockers effectively inhibit potential-dependent calcium channel activity in vascular smooth muscle, BP uniquely inhibits receptor-operated calcium channels in a concentration-dependent manner. [] This difference translates to BP's additional ability to suppress norepinephrine-induced contractions in a calcium-free environment, unlike Diltiazem hydrochloride. []

Q3: What evidence suggests that this compound might have clinical benefits in patients with atrial fibrillation?

A3: this compound has demonstrated efficacy in the pharmacological conversion of atrial fibrillation (AF). Research suggests that BP may restore the impaired function of circulating CD34+CD45- cells (endothelial progenitor cells) observed in patients with persistent AF. [, ] This restoration of function may contribute to BP's effectiveness in treating AF.

Q4: How does the plasma concentration of this compound correlate with its efficacy in treating atrial fibrillation?

A4: Studies in Japanese patients with AF demonstrate a strong relationship between this compound's plasma concentration and its clinical efficacy. Achieving a plasma concentration of approximately 300 ng/mL appears crucial for therapeutic benefit. [, ] Monitoring plasma levels during treatment can help optimize efficacy and minimize the risk of adverse effects. []

Q5: What are the potential risks associated with this compound administration, particularly regarding cardiac rhythm?

A5: this compound administration carries a risk of QT interval prolongation, potentially leading to severe ventricular arrhythmias like Torsades de Pointes. [, , ] This risk appears more pronounced in women, especially those with hypokalemia or bradycardia. [, ] Careful monitoring of potassium levels and electrocardiograms, especially in elderly patients and those with larger left atrial dimensions, is crucial during treatment. []

Q6: Does hemodialysis affect the pharmacokinetics of this compound in patients with end-stage renal disease?

A6: Studies indicate that hemodialysis does not significantly affect the pharmacokinetics of this compound in patients with end-stage renal disease. Bepridil's plasma clearance remains similar to that observed in individuals with healthy renal function. [, ] Hemodialysis does not remove BP or its major metabolites from circulation, and no rebound in plasma concentrations occurs post-dialysis. [] Therefore, dosage adjustments are likely unnecessary for patients undergoing hemodialysis with cuprophane filters. []

Q7: Beyond its use as an antiarrhythmic agent, what other potential therapeutic applications are being explored for this compound?

A8: Emerging research indicates that this compound shows promise as a potential antiviral agent. Studies using IPEC-J2 cells as a model system demonstrate that BP can inhibit the replication of porcine epidemic diarrhea virus (PEDV). [] This antiviral effect is linked to BP's ability to modulate intracellular calcium levels by influencing calcium channel proteins like TRPV6 and PMCA1b. [] This research suggests that BP may have therapeutic potential against other viruses that depend on calcium signaling for their replication cycle.

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